![molecular formula C24H28N4O4S2 B2370304 ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate CAS No. 1788532-64-8](/img/structure/B2370304.png)
ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate
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Description
Ethyl 4-(2-((2-(ethyl(phenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H28N4O4S2 and its molecular weight is 500.63. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd, as evidenced by its activity in an established ATP depletion assay . The inhibition of Cyt-bd disrupts the energy metabolism of the bacteria, leading to its eventual death .
Biochemical Pathways
The compound affects the energy metabolism pathway in Mycobacterium tuberculosis. By inhibiting Cyt-bd, it disrupts the electron transport chain, leading to a decrease in ATP production . This results in energy depletion within the bacterial cell, impairing its ability to carry out essential functions and leading to cell death .
Result of Action
The compound displays activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145, with ATP IC50 values from 6 to 54 μM in the presence of Q203 . This suggests that the compound effectively inhibits the function of Cyt-bd, leading to ATP depletion and subsequent bacterial cell death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. It’s worth noting that the compound’s activity may vary between different strains of Mycobacterium tuberculosis, potentially due to differences in the expression of the Cyt-bd-encoding genes .
Biological Activity
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological significance. It includes functional groups such as piperidine and an ethyl group attached to a phenyl amino moiety. The molecular formula can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C₁₈H₂₃N₃O₄S |
Molecular Weight | 373.46 g/mol |
CAS Number | Not available |
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, a related compound was evaluated for its ability to inhibit cancer cell proliferation in vitro. The study reported the following findings:
- Inhibition of Cell Proliferation : The compound showed promising antiproliferative activity against liver cell carcinoma (HepG2) and prostate cancer (PC-3) cell lines.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were found to be in the micromolar range, indicating effective bioactivity. For example, one derivative had an IC50 of 3.105 μM against HepG2 cells and 2.15 μM against PC-3 cells .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Kinases : The compound has been shown to inhibit key signaling pathways involved in cancer progression, specifically targeting VEGFR-2 and AKT pathways.
- Induction of Apoptosis : Treatment with the compound led to increased levels of active caspase-3, a marker for apoptosis, suggesting that it induces programmed cell death in cancer cells.
Case Studies
A detailed examination of various derivatives highlighted their potential therapeutic applications:
- Study on Substituted Derivatives : Research indicated that substituents on the thiophene ring significantly influenced biological activity. For instance, the introduction of electron-donating groups enhanced cytotoxicity against certain cancer cell lines while reducing it in others .
- Caspase Activity Assay : In a comparative study using doxorubicin as a reference drug, the tested compound resulted in a five-fold increase in caspase-3 levels compared to untreated controls, reinforcing its role in apoptosis induction .
Properties
IUPAC Name |
ethyl 4-[2-[2-(N-ethylanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-3-27(17-8-6-5-7-9-17)20(29)16-34-23-25-19-12-15-33-21(19)22(30)28(23)18-10-13-26(14-11-18)24(31)32-4-2/h5-9,12,15,18H,3-4,10-11,13-14,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDWGNNFQFEACO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4CCN(CC4)C(=O)OCC)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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